molecular formula C31H32N2O4 B11126012 1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126012
M. Wt: 496.6 g/mol
InChI Key: DRDLVKUWBVKWND-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold combining chromene, pyrrole, and dione moieties. Its structure includes a 4-(hexyloxy)phenyl group at position 1, a 6-methylpyridin-2-yl substituent at position 2, and methyl groups at positions 6 and 5. Synthetic routes for such derivatives often involve multicomponent reactions (MCRs) under mild conditions, enabling substituent diversification .

Properties

Molecular Formula

C31H32N2O4

Molecular Weight

496.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H32N2O4/c1-5-6-7-8-16-36-23-14-12-22(13-15-23)28-27-29(34)24-17-19(2)20(3)18-25(24)37-30(27)31(35)33(28)26-11-9-10-21(4)32-26/h9-15,17-18,28H,5-8,16H2,1-4H3

InChI Key

DRDLVKUWBVKWND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(hexyloxy)benzaldehyde with 2,6-dimethylpyridine-3-carboxylic acid, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Substituents (Positions) Key Structural Differences Reference
1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione R1: 4-(hexyloxy)phenyl; R2: 6-methylpyridin-2-yl; R3: 6,7-dimethyl Baseline for comparison N/A
1-Aryl-2-alkyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones R1: Aryl; R2: Alkyl (e.g., methyl, ethyl) Lack of pyridine and hexyloxy groups
1-(3,5-Dimethylphenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione Fused pyrimidine-dione core; naphthalenone substituent Expanded aromatic system; distinct heterocycle

Key Observations :

  • The hexyloxy and pyridine groups in the target compound differentiate it from simpler alkyl/aryl derivatives (e.g., Vydzhak and Panchishin’s 2008–2010 studies) . These groups may enhance solubility in nonpolar environments or enable targeted binding.
  • Compared to pyrimidine-dione derivatives (e.g., compound 4k in ), the chromeno-pyrrole-dione core offers a smaller conjugated system, which could reduce steric hindrance in molecular interactions .

Biological Activity

1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique chromeno-pyrrole framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C31H32N2O4C_{31}H_{32}N_{2}O_{4} with a molecular weight of 496.6 g/mol. Its structure includes multiple functional groups that enhance its lipophilicity and may influence its interactions with biological targets.

Structural Features

FeatureDescription
Hexyloxy Group Increases lipophilicity, potentially enhancing membrane permeability.
6-Methylpyridine Moiety May contribute to specific biological interactions due to nitrogen presence.
Chromeno-Pyrrole Framework Known for various biological activities including anti-inflammatory and anticancer effects.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole and chromeno structures can inhibit the proliferation of cancer cell lines.

Case Studies

  • Study on MCF7 Cell Line :
    • Objective : To evaluate the anticancer activity against breast cancer.
    • Method : Compounds were screened using the MCF7 human breast cancer cell line.
    • Results : Certain derivatives exhibited IC50 values lower than that of Doxorubicin (71.8 μM), indicating promising anticancer activity.
    CompoundIC50 (μM)
    Iodophenyl Derivative30.68
    Bromophenyl Derivative43.41
    Pyrazole Derivative60.72
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression.

Other Biological Activities

In addition to anticancer properties, compounds related to the chromeno-pyrrole framework have shown potential in other areas:

  • Anti-inflammatory Effects : Similar structures have been documented for their ability to reduce inflammation markers.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Synthesis Pathways

The synthesis of this compound can be approached through various methodologies:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization Techniques : Utilizing cyclization methods to form the chromeno-pyrrole structure from simpler starting materials.
  • Functional Group Modifications : Introducing the hexyloxy and methylpyridine groups through established synthetic routes.

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